2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole
Overview
Description
2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole is a halogenated imidazole derivative. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of bromine atoms at positions 2, 4, and 5, along with a methoxymethyl group at position 1, makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-tribromo-1-(methoxymethyl)-1H-imidazole typically involves the bromination of imidazole derivatives. One common method includes the N-1-alkylation of tribromoimidazole with chloromethyl ethyl ether in benzene in the presence of triethylamine . This reaction yields 2,4,5-tribromo-1-ethoxymethylimidazole, which can be further modified to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and alkylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like n-butyllithium.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, although specific conditions for these reactions are less documented.
Common Reagents and Conditions:
n-Butyllithium: Used for halogen exchange reactions.
Triethylamine: Used as a base in alkylation reactions.
Major Products Formed:
Scientific Research Applications
2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the synthesis of high-density ionic liquids and as a fire-retardant agent.
Mechanism of Action
The mechanism of action of 2,4,5-tribromo-1-(methoxymethyl)-1H-imidazole is not fully understood. its biological effects are likely due to interactions with specific molecular targets, such as enzymes or receptors, leading to disruption of normal cellular processes. The presence of bromine atoms may enhance its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
2,4,5-Tribromoimidazole: Lacks the methoxymethyl group but shares similar halogenation patterns.
2,4,5-Tribromo-1-methylimidazole: Similar structure but with a methyl group instead of a methoxymethyl group.
Uniqueness: 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
2,4,5-tribromo-1-(methoxymethyl)imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br3N2O/c1-11-2-10-4(7)3(6)9-5(10)8/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXDMMDCUGCCGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=C(N=C1Br)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542163 | |
Record name | 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22927-61-3 | |
Record name | 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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